molecular formula C13H13ClN2O B8697006 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine

6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine

Cat. No.: B8697006
M. Wt: 248.71 g/mol
InChI Key: IBTNTZJFXMOBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of phenoxy-pyridines This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a pyridine ring, which also contains a methyl and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-methyl-phenol, undergoes nitration to form 4-chloro-2-methyl-5-nitrophenol.

    Etherification: The nitrophenol is then reacted with 3-methyl-5-chloropyridine under basic conditions to form the ether linkage, resulting in 2-(4-chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxides.

Major Products

    Oxidation: 2-(4-Chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.

    Reduction: this compound.

    Substitution: 2-(4-Hydroxy-2-methyl-phenoxy)-3-methyl-5-amino-pyridine.

Scientific Research Applications

6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methyl-phenoxy)-2-methyl-propionic acid: Another phenoxy compound with herbicidal properties.

    4-Chloro-2-methylphenoxyacetic acid:

Uniqueness

6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is unique due to the presence of both a phenoxy and a pyridine ring in its structure. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

6-(4-chloro-2-methylphenoxy)-5-methylpyridin-3-amine

InChI

InChI=1S/C13H13ClN2O/c1-8-5-10(14)3-4-12(8)17-13-9(2)6-11(15)7-16-13/h3-7H,15H2,1-2H3

InChI Key

IBTNTZJFXMOBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2=C(C=C(C=C2)Cl)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2- (4-chloro-2-methyl-phenoxy) -3-methyl-5-nitropyridine (5.8 g, 20.8 mmol) was dissolved in 95% ethanol (50 mL) and treated with 20% palladium hydroxide on carbon (350 mg). The reaction mixture was shaken in a hydrogen atmosphere (40 psi) for 1 hour. The solution was filtered through celite and concentrated in vacuo followed by chromatography on SiO2 using 1:1 ethyl acetate/hexanes as eluant. MS (m/z): 248/250 (M+H)+ ; C13H13N2OCl requires 248.7.
Name
2- (4-chloro-2-methyl-phenoxy) -3-methyl-5-nitropyridine
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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